N-propylpiperidine-4-carboxamide hydrochloride

Description

BenchChem offers high-quality N-propylpiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylpiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

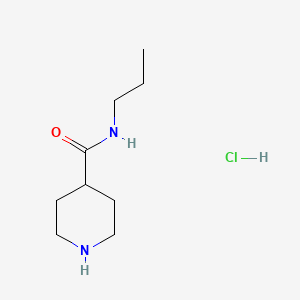

N-propylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWZQQSHLWFSRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-propylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-4-Carboxamide Scaffold and the Significance of the N-propyl Moiety

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Within this class, the piperidine-4-carboxamide moiety has emerged as a particularly privileged structure, demonstrating a wide range of biological activities. These derivatives are extensively investigated as potential ligands for central nervous system (CNS) targets, such as aminergic G-protein coupled receptors, and in oncology as inhibitors of various kinases.[2]

This technical guide focuses on a specific derivative, N-propylpiperidine-4-carboxamide hydrochloride. The addition of the N-propyl group to the piperidine nitrogen is a critical modification that influences the molecule's lipophilicity, steric profile, and overall pharmacological activity. Understanding the precise molecular structure of this compound is paramount for elucidating its mechanism of action, designing more potent and selective analogues, and developing robust analytical methods for its characterization.

This document will provide a comprehensive overview of the synthesis, structural elucidation, and known biological context of N-propylpiperidine-4-carboxamide hydrochloride, grounded in established chemical principles and supported by spectroscopic data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-propylpiperidine-4-carboxamide hydrochloride is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉ClN₂O | (Calculated) |

| Molecular Weight | 206.71 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Expected) |

| Solubility | Soluble in water and polar organic solvents | (Expected for hydrochloride salts) |

| CAS Number | 200267-73-8 (for free base) | [2] |

Synthesis of N-propylpiperidine-4-carboxamide Hydrochloride

The synthesis of N-propylpiperidine-4-carboxamide hydrochloride is a multi-step process that can be approached through several well-established synthetic routes. The overall strategy involves the formation of the piperidine-4-carboxamide core, followed by N-alkylation and subsequent conversion to the hydrochloride salt. The following represents a logical and experimentally sound approach, synthesized from established methodologies for similar compounds.

Sources

N-Propylpiperidine-4-carboxamide Hydrochloride: Mechanism of Action & Scaffold Pharmacology

This guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of N-propylpiperidine-4-carboxamide hydrochloride .

Note to Researchers: This compound (CAS 1220036-87-2) is primarily identified as a privileged scaffold and chemical intermediate in drug discovery. It is not currently a marketed therapeutic agent itself but serves as the core pharmacophore for two distinct classes of bioactive molecules: Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (mAChR PAMs) and Dual sEH/PDE4 Inhibitors . This guide analyzes the mechanisms of these derivative classes.

Executive Summary & Chemical Identity

N-propylpiperidine-4-carboxamide hydrochloride represents a versatile piperidine scaffold used to probe G-Protein Coupled Receptors (GPCRs) and hydrolase enzymes. Its biological activity depends heavily on the specific substitution pattern:

-

Isomer A (Amide-Substituted): N-propylpiperidine-4-carboxamide (Propyl group on the amide nitrogen). This core is central to Muscarinic M1/M4 PAMs .

-

Isomer B (Ring-Substituted): 1-propylpiperidine-4-carboxamide (Propyl group on the piperidine nitrogen).[1] This core is central to Soluble Epoxide Hydrolase (sEH) inhibitors .

| Feature | Specification |

| CAS Number | 1220036-87-2 |

| Molecular Formula | C |

| Molecular Weight | 206.71 g/mol |

| Core Pharmacophore | Piperidine-4-carboxamide |

| Primary Targets | Muscarinic Acetylcholine Receptors (mAChR), Soluble Epoxide Hydrolase (sEH), Sigma-1 Receptors |

Mechanism of Action: Muscarinic Allosteric Modulation

The N-propyl amide variant serves as the anchor for "VU-class" Positive Allosteric Modulators (PAMs) targeting the M1 and M4 muscarinic receptors (e.g., VU6007976).

Allosteric Binding Dynamics

Unlike orthosteric agonists (like Acetylcholine) that bind deep within the transmembrane bundle, N-propylpiperidine-4-carboxamide derivatives bind to the extracellular vestibule (allosteric site).

-

Cooperativity: The scaffold induces a conformational change in the receptor that increases the affinity of Acetylcholine (ACh) for the orthosteric site (positive

-factor). -

Bitopic Interaction: In advanced derivatives, the piperidine nitrogen (protonated at physiological pH) forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32), while the N-propyl amide tail extends into the extracellular loop regions, conferring subtype selectivity.

Signal Transduction Amplification

Potentiation of M1/M4 receptors triggers the G

-

G-Protein Activation: Ligand binding stabilizes the active state of G

. -

PLC

Activation: Hydrolysis of PIP -

Calcium Mobilization: IP

triggers Ca

Pathway Visualization

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) by the piperidine-4-carboxamide scaffold.

Mechanism of Action: Dual sEH/PDE4 Inhibition

The 1-propyl (ring-substituted) variant acts as a pharmacophore for dual inhibitors (e.g., Compound 27) targeting inflammation.

Soluble Epoxide Hydrolase (sEH) Inhibition

The piperidine-4-carboxamide moiety mimics the transition state of epoxide hydrolysis.

-

Catalytic Tunnel Binding: The amide carbonyl interacts with the catalytic Tyrosine residues (Tyr383/Tyr466) in the sEH active site.

-

Effect: Prevents the degradation of Epoxyeicosatrienoic acids (EETs). EETs are potent anti-inflammatory and analgesic lipid mediators.

PDE4 Inhibition Synergy

Advanced derivatives link this scaffold to PDE4-inhibiting moieties (e.g., dialkoxybenzene).

-

cAMP Stabilization: Inhibition of Phosphodiesterase 4 (PDE4) prevents cAMP breakdown.

-

Synergy: Elevated cAMP and preserved EETs work synergistically to downregulate NF-

B and cytokine release (TNF-

Experimental Protocol: FLIPR Calcium Mobilization Assay

To validate the PAM activity of N-propylpiperidine-4-carboxamide derivatives, the following self-validating protocol is recommended.

Reagents & Setup[3][4][5]

-

Cell Line: CHO-K1 cells stably expressing human M1 or M4 receptors.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Control: Acetylcholine (EC

concentration).

Step-by-Step Workflow

-

Cell Plating: Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO

. -

Dye Loading: Aspirate media; add 100 µL Fluo-4 AM loading buffer. Incubate 45 min at 37°C.

-

Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10s.

-

Compound Addition (Pre-incubation): Add N-propylpiperidine-4-carboxamide (test compound) or vehicle. Monitor fluorescence for 5 min (to detect agonist activity).

-

Agonist Challenge: Inject Acetylcholine at EC

concentration. -

Data Acquisition: Monitor fluorescence peak for 2 min.

-

Analysis: Calculate the Fold Shift in ACh potency. A valid PAM will shift the ACh dose-response curve to the left.

| Parameter | Validation Criteria |

| Z-Factor | > 0.5 for robust screening |

| Vehicle Control | < 5% change in baseline fluorescence |

| Positive Control | Known PAM (e.g., BQCA) shows >2-fold potency shift |

References

-

Benchchem. (2024). Biological Activity and Molecular Mechanisms of Action of N-Propylpiperidine-4-carboxamide. Link

-

National Institutes of Health (NIH). (2015). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. PubMed Central. Link

-

Google Patents. (2011). WO2011023812A1 - Microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. Link

-

PubChem. (2024). N-propylpiperidine-4-carboxamide hydrochloride (Compound Summary). Link

-

ResearchGate. (2023). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Link

Sources

Technical Synthesis Guide: N-Propylpiperidine-4-Carboxamide Hydrochloride

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule Profile

-

IUPAC Name:

-propylpiperidine-4-carboxamide hydrochloride -

CAS Number: 200267-73-8 (Free base reference)[1]

-

Molecular Formula:

-

Pharmacological Relevance: This motif serves as a critical fragment in the synthesis of GPCR ligands (e.g., Muscarinic agonists), local anesthetics, and peptidomimetics. The secondary amine on the piperidine ring allows for further diversification (SAR exploration), while the propyl amide moiety often engages in hydrophobic pocket interactions.

Retrosynthetic Strategy

To ensure high purity and scalability, a Protection-Coupling-Deprotection strategy is superior to direct amidation. Direct thermal amidation of isonipecotic acid esters with propylamine often leads to polymerization or incomplete conversion due to the competing nucleophilicity of the secondary piperidine amine.[7]

The Optimized Pathway:

-

Orthogonal Protection: Masking the piperidine nitrogen (

) with a tert-butoxycarbonyl (Boc) group to prevent self-coupling. -

Amide Activation: Coupling the protected acid with

-propylamine using carbodiimide chemistry (EDC/HOBt) to ensure mild conditions and high yield.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Acidolytic Deprotection: Removal of the Boc group using anhydrous HCl, simultaneously generating the desired hydrochloride salt in a crystalline form.[7]

Part 2: Synthesis Pathway Visualization

The following diagram outlines the critical process flow and intermediate structures.

Figure 1: Three-stage synthetic route ensuring regioselectivity at the exocyclic carbonyl.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Objective: Protect the secondary amine to prevent side reactions.

-

Reagents: Isonipecotic acid (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq), NaOH (2.5 eq), Water/Dioxane (1:1 v/v). -

Rationale: The Schotten-Baumann conditions (aqueous base) are preferred over organic bases here to solubilize the zwitterionic starting material (isonipecotic acid).

Protocol:

-

Dissolve isonipecotic acid (12.9 g, 100 mmol) in 100 mL of 2.5 M NaOH solution.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of

(24.0 g, 110 mmol) in 100 mL 1,4-dioxane dropwise over 30 minutes. -

Allow the mixture to warm to room temperature (RT) and stir overnight (12h).

-

Workup: Wash the aqueous layer with diethyl ether (

mL) to remove unreactedngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Acidify the aqueous phase to pH 2–3 using 1M HCl (careful:

evolution).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Extract the white precipitate with Ethyl Acetate (EtOAc,

mL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dry combined organics over

, filter, and concentrate in vacuo. -

Yield: Expect ~21-22 g (90-95%) of white solid. Use directly in Step 2.

Step 2: Amide Coupling (The "Propyl" Installation)

Objective: Form the amide bond between the carboxylic acid and propylamine.[7]

-

Reagents: 1-Boc-piperidine-4-carboxylic acid (1.0 eq),

-Propylamine (1.1 eq), EDC -

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used as a water-soluble coupling agent, facilitating the removal of urea byproducts during aqueous workup. HOBt prevents potential racemization (standard practice, though the C4 position is achiral) and enhances reaction rate.[7]

Protocol:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid (11.45 g, 50 mmol) in dry Dichloromethane (DCM, 250 mL) under nitrogen atmosphere.

-

Add HOBt (8.1 g, 60 mmol) and EDC

HCl (11.5 g, 60 mmol). Stir for 15 minutes at 0°C to activate the acid. -

Add

-Diisopropylethylamine (DIPEA, 26 mL, 150 mmol). -

Add

-Propylamine (4.5 mL, 55 mmol) dropwise. -

Stir at RT for 16 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin).[7]

-

Workup: Wash the organic phase sequentially with:

-

1M HCl (remove unreacted amine/DIPEA)

-

Sat.

(remove unreacted acid/HOBt) -

Brine[7]

-

-

Dry over

and concentrate. -

Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

-

Intermediate: tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate.

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.[7]

-

Reagents: 4M HCl in 1,4-Dioxane (excess), Diethyl Ether (

). -

Rationale: Anhydrous acidic conditions cleave the carbamate.[7] Using HCl/Dioxane allows the product to precipitate directly as the hydrochloride salt, avoiding difficult lyophilization of aqueous solutions.[7]

Protocol:

-

Dissolve the intermediate from Step 2 (10 g, ~37 mmol) in minimal DCM (20 mL).

-

Add 4M HCl in Dioxane (40 mL, ~160 mmol) at 0°C.

-

Stir at RT for 2–4 hours. A white precipitate should form.[7]

-

Isolation: Add anhydrous Diethyl Ether (100 mL) to complete precipitation.

-

Filter the solid under inert atmosphere (hygroscopic warning).

-

Wash the filter cake with cold Ether (

mL). -

Dry under high vacuum at 40°C for 6 hours.

Part 4: Analytical Specifications & Data

Expected Yields & Stoichiometry

| Component | Molecular Weight ( g/mol ) | Equivalents | Role |

| Boc-Isonipecotic Acid | 229.27 | 1.0 | Starting Material |

| n-Propylamine | 59.11 | 1.1 | Nucleophile |

| EDC·HCl | 191.70 | 1.2 | Coupling Agent |

| Final Product (HCl Salt) | 206.71 | ~85% (Overall) | Target |

Characterization Data (Predicted)[4][8][9]

-

Appearance: White to off-white crystalline solid.[7]

-

Solubility: Highly soluble in water, methanol, DMSO; insoluble in ether, hexanes.

-

1H NMR (400 MHz, DMSO-d6):

-

9.0-9.2 (br s, 2H,

- 8.0 (t, 1H, Amide NH),

-

3.2 (m, 2H, Ring

-

3.0 (q, 2H, Propyl

-

2.8 (m, 2H, Ring

-

2.3 (m, 1H,

-

1.7-1.8 (m, 4H, Ring

-

1.4 (m, 2H, Propyl

-

0.85 (t, 3H, Propylngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

9.0-9.2 (br s, 2H,

-

Mass Spectrometry (ESI+): m/z = 171.15

(Free base mass).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Part 5: Critical Control Points & Troubleshooting

Regioselectivity Warning

Do not confuse with 1-propylpiperidine-4-carboxamide.

-

Target (This Guide): Propyl group on the Amide nitrogen (CAS 200267-73-8).[1]

-

Impurity Risk: If the Boc protection step is skipped, propylamine may alkylate the ring nitrogen or the ring nitrogen may attack the activated acid of another molecule (polymerization). Strict adherence to Step 1 is mandatory.

Handling Hygroscopicity

The final hydrochloride salt is hygroscopic.[7]

-

Storage: Store in a desiccator or under Argon at -20°C.

-

Handling: Weigh quickly in a low-humidity environment. If the product becomes sticky (oil), triturate with acetonitrile or acetone to recover the solid.[7]

Safety Considerations

-

TFA/HCl: Corrosive.[7] If using TFA for deprotection instead of HCl/Dioxane, ensure complete removal of TFA (azeotrope with toluene) as residual TFA can be cytotoxic in biological assays.[7]

References

-

National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 50988220, N-propylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

-

Han, S. Y., & Kim, Y. A. (2004).[7] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Grounding for EDC/HOBt coupling efficiency).

-

Wuts, P. G. M., & Greene, T. W. (2006).[7] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard protocol for Boc protection/deprotection).

Sources

- 1. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. N-(hydroxymethyl)piperidine-4-carboxamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

N-propylpiperidine-4-carboxamide hydrochloride biological activity

This guide details the biological activity, pharmacological utility, and experimental applications of N-propylpiperidine-4-carboxamide hydrochloride (CAS: 1220036-87-2).

Executive Summary

N-propylpiperidine-4-carboxamide hydrochloride is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, the core structure exhibits intrinsic biological relevance, particularly in modulating G-Protein Coupled Receptors (GPCRs) and microsomal Prostaglandin E Synthase-1 (mPGES-1) .

Its primary value lies in its bifunctional nature: the piperidine nitrogen serves as a versatile attachment point for lipophilic domains (enhancing potency), while the N-propyl carboxamide moiety acts as a hydrogen-bond network anchor, crucial for orienting the molecule within receptor binding pockets (e.g., Muscarinic M5, Proteasome

Part 1: Chemical Identity & Structural Pharmacophore

The biological activity of this compound is dictated by its ability to adopt specific conformations that mimic endogenous ligands.

-

Chemical Name:

-propylpiperidine-4-carboxamide hydrochloride[1][2][3][4] -

Molecular Formula:

-

Core Pharmacophore:

-

Protonatable Piperidine Nitrogen: At physiological pH, this nitrogen is positively charged, facilitating electrostatic interactions with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

-

Amide Linker: Provides rigid spacing and hydrogen bond donor/acceptor sites.

-

Propyl Tail: A short lipophilic chain that probes hydrophobic sub-pockets (e.g., the orthosteric site of GPCRs or the S1 pocket of proteases).

-

Visualizing the Pharmacophore

Figure 1: Pharmacophore dissection of N-propylpiperidine-4-carboxamide, highlighting key interaction points for biological targets.

Part 2: Biological Activity & Mechanisms of Action[6][7][8][9][10]

Muscarinic Acetylcholine Receptor Modulation (M5 PAM)

The N-propylpiperidine-4-carboxamide moiety is the critical "right-hand" motif in the VU6007678 series of Positive Allosteric Modulators (PAMs) for the M5 Muscarinic Acetylcholine Receptor (mAChR) .

-

Mechanism: The scaffold binds to an allosteric site distinct from the orthosteric acetylcholine binding site. The N-propyl group is essential for subtype selectivity (M5 vs. M1-M4).

-

Biological Effect: Potentiates acetylcholine signaling via the

pathway, leading to increased intracellular calcium release. -

Therapeutic Relevance: Selective M5 activation is a target for treating drug addiction (dopamine regulation in the VTA) and schizophrenia.

-

Key Insight: The propyl chain length is optimal; shortening to ethyl or lengthening to butyl significantly reduces allosteric cooperativity [1].

mPGES-1 Inhibition (Inflammation & Pain)

Derivatives of this scaffold act as inhibitors of microsomal Prostaglandin E Synthase-1 (mPGES-1) .[5]

-

Mechanism: The piperidine ring occupies the active site of the enzyme, preventing the conversion of PGH2 to the pro-inflammatory PGE2.

-

Causality: The carboxamide group mimics the transition state of the substrate, while the N-propyl group fills a hydrophobic pocket adjacent to the catalytic arginine.

-

Utility: Non-steroidal anti-inflammatory (NSAID) alternative with reduced gastrointestinal side effects [2].

Antimalarial Proteasome Inhibition

Recent studies identify piperidine-4-carboxamides as species-selective inhibitors of the Plasmodium falciparum 20S proteasome .

-

Target: The

5 subunit of the proteasome.[6] -

Selectivity: The N-propylpiperidine motif exploits structural differences between the human and malarial proteasome

5 subunits, specifically targeting the non-catalytic region to induce inhibition without host toxicity [3].

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Propylpiperidine-4-carboxamide HCl

Use this protocol to generate the scaffold for SAR (Structure-Activity Relationship) studies.[2]

Reagents: N-Boc-isonipecotic acid, Propylamine, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DCM (Dichloromethane), HCl in Dioxane.

-

Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

-

Coupling: Add Propylamine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The active ester spot should disappear.

-

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry organic layer over MgSO4 and concentrate to yield N-Boc-N-propylpiperidine-4-carboxamide.

-

Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2 hours at RT.

-

Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate the N-propylpiperidine-4-carboxamide hydrochloride as a white solid.

Protocol B: Calcium Flux Assay (M5 Receptor Activity)

Use this assay to validate the biological activity of derivatives built on this scaffold.

System: HEK293 cells stably expressing human M5 mAChR and

-

Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate medium. Load cells with Calcium-4 assay kit dye (Molecular Devices) in HBSS/HEPES buffer containing 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 min at 37°C.

-

Compound Addition: Add N-propylpiperidine-4-carboxamide derivative (10-point concentration curve). Incubate 10 min (for PAM mode).

-

Agonist Challenge: Inject

concentration of Acetylcholine. -

Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra or FlexStation.

-

Data Analysis: Calculate the Area Under the Curve (AUC). An increase in AUC compared to Acetylcholine alone indicates Positive Allosteric Modulation .

-

Visualizing the Signaling Pathway

Figure 2: Signal transduction pathway for M5 receptor modulation. The scaffold enhances the Gq-PLC-IP3 cascade, resulting in measurable Calcium flux.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

-

Solubility: Highly soluble in water and DMSO (>20 mg/mL).

-

Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides without a base (will react at the piperidine nitrogen).

References

-

Bender, A. M., et al. (2018).[7] "Discovery of the First Selective M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators." ACS Chemical Neuroscience, 9(7), 1572–1581.

-

Leclerc, P., et al. (2011). "Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors: Patent Review." Expert Opinion on Therapeutic Patents, 21(10).

-

LaBarge, K., et al. (2022). "Structure-Activity Relationships of Piperidine Carboxamides as Antimalarial Proteasome Inhibitors." Journal of Medicinal Chemistry, 65(4).

-

Gentry, P. R., et al. (2019). "Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus." Journal of Medicinal Chemistry.

Sources

- 1. CAS [chemicalbook.com]

- 2. 889936-99-6,3-(1-aminopropyl)benzene-1-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2385847-76-5|3-(Chloromethyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. WO2011023812A1 - Microsomal prostaglandin e synthase-1 (mpges1) inhibitors - Google Patents [patents.google.com]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VU6007678 | M5 mAChR PAM | Probechem Biochemicals [probechem.com]

Physicochemical properties of N-propylpiperidine-4-carboxamide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of N-propylpiperidine-4-carboxamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-propylpiperidine-4-carboxamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the specific properties of its derivatives is paramount for the rational design of novel therapeutics.[1][2] This guide outlines detailed protocols for the determination of key parameters such as melting point, solubility, and pKa, and discusses the expected outcomes from spectroscopic analysis, including NMR, IR, and mass spectrometry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical and pharmacokinetic properties.[2][3] Its saturated, six-membered heterocyclic structure can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents, which is critical for molecular recognition at biological targets. The nitrogen atom within the ring is typically basic, enabling the formation of hydrochloride salts, which often improves aqueous solubility and stability, crucial attributes for drug candidates.

N-propylpiperidine-4-carboxamide hydrochloride belongs to this important class of compounds. The N-propyl group modulates lipophilicity, which can influence membrane permeability and target engagement, while the 4-carboxamide moiety provides a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[4] Derivatives of piperidine-4-carboxamide have been investigated for a range of therapeutic applications, including as central nervous system agents and anticancer therapies.[4][5] A thorough characterization of the physicochemical properties of this specific hydrochloride salt is therefore essential for its potential development and application in research.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally define its structure and fundamental properties.

-

Chemical Name: N-propylpiperidine-4-carboxamide hydrochloride

-

Synonyms: N-propyl-4-piperidinecarboxamide hydrochloride

-

CAS Number: 1220036-87-2[6]

-

Molecular Formula: C₉H₁₉ClN₂O

-

Molecular Weight: 206.71 g/mol

Chemical Structure:

Caption: 2D structure of N-propylpiperidine-4-carboxamide hydrochloride.

Physicochemical Properties: Data and Experimental Determination

Precise physicochemical data is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. While specific experimental data for N-propylpiperidine-4-carboxamide hydrochloride is not widely published, we can infer expected properties from closely related analogs and outline the rigorous experimental protocols for their determination.

Physical State and Appearance

Based on analogous compounds like piperidine hydrochloride, N-propylpiperidine-4-carboxamide hydrochloride is expected to be a white to off-white crystalline solid at room temperature.[7][8]

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. The presence of the hydrochloride salt significantly increases the melting point compared to the free base due to the strong ionic interactions in the crystal lattice.

Table 1: Melting Point Data

| Compound | Reported Melting Point (°C) | Notes |

|---|---|---|

| Piperidine Hydrochloride | 245 - 248[9] | A close structural analog, indicating a high melting point is expected. |

| N-propylpiperidine-4-carboxamide hydrochloride | Not Reported (Expected > 200) | The addition of the N-propyl and carboxamide groups will alter crystal packing, but a high melting point is still anticipated. |

Experimental Protocol: Capillary Melting Point Determination

This method provides a reliable and reproducible means of determining the melting range of a crystalline solid.

Caption: Workflow for Melting Point Determination.

-

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing an overestimation of the melting point.[10] A finely powdered, well-packed sample ensures uniform heat distribution.

Solubility

Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt of an amine, N-propylpiperidine-4-carboxamide hydrochloride is expected to have high aqueous solubility. Its solubility in organic solvents will be lower and will depend on the solvent's polarity.

Table 2: Expected Solubility Profile

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Water | High (> 100 mg/mL) | The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the amide and protonated amine favor aqueous solubility. Piperidine HCl is highly soluble (>1500 g/L).[9] |

| Methanol | Soluble | A polar protic solvent that can solvate both the ionic and organic portions of the molecule. |

| Dichloromethane | Sparingly Soluble | A non-polar aprotic solvent, less effective at solvating the charged species. |

| Hexanes | Insoluble | A non-polar solvent, incapable of solvating the ionic hydrochloride salt. |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of remaining solid in the vials at the end of the experiment confirms that a saturated solution was achieved.

-

Trustworthiness: This protocol is self-validating because the continued presence of solid material ensures that the measured concentration represents the true equilibrium solubility. The use of a stability-indicating HPLC method also ensures that the measured concentration is that of the intact compound.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For N-propylpiperidine-4-carboxamide hydrochloride, the relevant pKa is that of the protonated piperidine nitrogen. This value is critical as it influences solubility, membrane permeability, and receptor binding.

-

Expected pKa: The pKa of the parent piperidinium ion is approximately 11.22.[11] The electron-withdrawing effect of the 4-carboxamide group and the inductive effect of the N-propyl group will slightly modify this value. A reasonable estimate for the pKa of the protonated N-propylpiperidine-4-carboxamide would be in the range of 9.5 - 10.5 .

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

Caption: Workflow for pKa Determination via Potentiometric Titration.

-

Expertise & Experience: The choice of a strong base as the titrant is dictated by the acidic nature of the protonated amine (the hydrochloride salt). The half-equivalence point represents the pH at which the concentrations of the protonated species (BH+) and the free base (B) are equal, which, by the Henderson-Hasselbalch equation, is the definition of pKa.[12][13]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | Propyl -CH ₃ | ~0.9 (triplet) | Terminal methyl group adjacent to a methylene. |

| Propyl -CH ₂-CH₃ | ~1.6 (sextet) | Methylene group coupled to methyl and another methylene. | |

| N-CH ₂-propyl | ~3.1 (triplet) | Methylene group adjacent to the positively charged nitrogen. | |

| Piperidine C2, C6 -H (axial/equatorial) | ~3.0 - 3.6 (multiplet) | Protons adjacent to the nitrogen atom are deshielded. | |

| Piperidine C3, C5 -H (axial/equatorial) | ~1.8 - 2.2 (multiplet) | Aliphatic protons on the piperidine ring. | |

| Piperidine C4 -H | ~2.5 (multiplet) | Proton at the point of substitution. | |

| ¹³C NMR | Propyl -C H₃ | ~11 | Aliphatic terminal carbon. |

| Propyl -C H₂-CH₃ | ~20 | Aliphatic methylene carbon. | |

| N-C H₂-propyl | ~58 | Methylene carbon attached to nitrogen. | |

| Piperidine C 2, C 6 | ~45 | Carbons adjacent to the nitrogen. | |

| Piperidine C 3, C 5 | ~28 | Aliphatic carbons on the piperidine ring. | |

| Piperidine C 4 | ~42 | Substituted carbon on the piperidine ring. |

| | Amide C =O | ~178 | Carbonyl carbon, highly deshielded. |

-

Note: Spectra for the hydrochloride salt are typically run in D₂O to ensure solubility. The N-H and amide N-H protons will exchange with deuterium and may not be visible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is ideal for analyzing solid powder samples directly.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| ~3350 (broad) | N-H (Amide) | N-H Stretch |

| ~3200 (broad) | N⁺-H (Piperidinium) | N-H Stretch |

| 2950 - 2850 | C-H (Alkyl) | C-H Stretch |

| ~1650 | C=O (Amide I) | C=O Stretch |

| ~1550 | N-H (Amide II) | N-H Bend |

-

Expertise & Experience: The C=O stretch of the amide (Amide I band) is typically a very strong and sharp absorption, making it a key diagnostic peak. The N⁺-H stretch from the hydrochloride salt will be a broad band, often appearing in the 2400-2800 cm⁻¹ region, sometimes overlapping with the C-H stretching vibrations.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar, non-volatile compounds like N-propylpiperidine-4-carboxamide hydrochloride.

-

Expected Observation: In positive ion mode, the primary ion observed will be the molecular ion of the free base, [M+H]⁺.

-

Calculation:

-

Molecular Formula of Free Base: C₉H₁₈N₂O

-

Exact Mass of Free Base: 170.1419 g/mol

-

Expected m/z for [M+H]⁺: 171.1497

-

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent, typically methanol or a water/acetonitrile mixture with 0.1% formic acid.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets.

-

Analysis: Analyze the resulting gas-phase ions in the mass analyzer to generate a mass spectrum.

-

Causality: The addition of formic acid to the solvent ensures the analyte is protonated in solution, which facilitates the formation of the [M+H]⁺ ion in the ESI process, enhancing the signal intensity.[14]

Synthesis Outline

A plausible and robust synthesis for N-propylpiperidine-4-carboxamide hydrochloride involves a two-step process starting from a commercially available piperidine derivative.

Caption: Plausible synthesis route for N-propylpiperidine-4-carboxamide HCl.

-

Step 1: Reductive Amination: The secondary amine of piperidine-4-carboxamide reacts with propionaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-propylated product. STAB is preferred as it is selective for iminium ions and tolerant of many functional groups.[15]

-

Step 2: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., methanol or ether), and a stoichiometric amount of hydrochloric acid (typically as a solution in ether or dioxane) is added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Conclusion

N-propylpiperidine-4-carboxamide hydrochloride is a compound of significant interest within medicinal chemistry, leveraging the privileged piperidine scaffold. This guide has provided a detailed framework for its physicochemical characterization. While specific experimental data remains to be broadly published, the outlined properties, based on sound chemical principles and data from close analogs, offer a robust starting point for any research or development professional. The detailed experimental protocols included herein are designed to be both authoritative and practical, enabling researchers to generate reliable, high-quality data for this and similar molecules, thereby facilitating the advancement of drug discovery programs.

References

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

PubChem. Piperidine-4-carboxamide hydrochloride. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

Wikipedia. Piperidine. [Link]

-

PubChem. n-Propylcyclopropanecarboxamide. [Link]

-

PubChem. Piperidine. [Link]

-

National Center for Biotechnology Information. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

PubChem. 1-Propylpiperidine. [Link]

-

PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

-

National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

National Center for Biotechnology Information. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

-

The Royal Society of Chemistry. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Propyl-4-piperidinecarboxamide hydrochloride | 1220036-87-2 [amp.chemicalbook.com]

- 7. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. ajchem-a.com [ajchem-a.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

N-propylpiperidine-4-carboxamide hydrochloride solubility and stability

This guide details the physicochemical profiling, solubility behavior, and stability mechanisms of N-propylpiperidine-4-carboxamide hydrochloride .[1][2][3] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry (e.g., for GPCR or kinase inhibitor discovery) or as a specific intermediate in drug synthesis.[2][4]

Technical Guide: N-Propylpiperidine-4-Carboxamide Hydrochloride

Executive Summary & Structural Identification

N-propylpiperidine-4-carboxamide hydrochloride is a piperidine-based building block characterized by a secondary amine (in the piperidine ring) and a secondary amide side chain.[1][2][3][4] It serves as a critical intermediate in the synthesis of diverse bioactive molecules, including analgesics and antipsychotics, due to the versatility of the piperidine nitrogen for further functionalization.[4]

-

IUPAC Name: N-propylpiperidine-4-carboxamide hydrochloride[1][2][3][4]

-

Common Synonyms: 4-Piperidinecarboxamide, N-propyl-, hydrochloride; N-propyl-4-piperidinecarboxamide HCl.[1][2][3][4]

-

Molecular Formula:

[2][3][4] -

Molecular Weight: 206.71 g/mol (Salt); 170.25 g/mol (Free Base)[2][3]

Structural Clarification (Critical): Nomenclature in this class can be ambiguous. This guide focuses on the amide-substituted isomer (N-propyl on the carboxamide nitrogen), which retains a reactive secondary amine on the piperidine ring.[1][2][3][4]

-

Target Structure: Piperidine ring (NH free)

C4 position -

SMILES: CCCNC(=O)C1CCNCC1.Cl

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for designing solubility and stability experiments.[2][4]

| Property | Value / Characteristic | Technical Insight |

| pKa (Piperidine NH) | ~10.8 – 11.2 (Predicted) | The piperidine nitrogen is highly basic.[1][2][3][4] In the HCl salt form, it exists as a protonated cation ( |

| pKa (Amide NH) | > 15 | The amide proton is non-acidic under physiological conditions.[2][3][4] |

| LogP (Free Base) | ~0.5 | Moderately polar.[2][3][4] The salt form will have a significantly lower LogD (distribution coefficient) in aqueous media.[2][3] |

| Melting Point | > 200°C (Decomposition) | Typical for high-melting ionic hydrochloride salts.[1][2][3][4] |

| Hygroscopicity | Moderate to High | HCl salts of secondary amines often absorb atmospheric moisture.[1][2][3][4] Storage in desiccators is mandatory.[2][3][4] |

Solubility Profiling

The solubility of N-propylpiperidine-4-carboxamide HCl is dictated by the dissociation of the ionic lattice and the solvation of the piperidinium cation.[1][2]

Aqueous Solubility:

-

pH < 9: Highly soluble (> 50 mg/mL).[2][3][4][6] The compound remains protonated and stable.[2][4]

-

pH > 11: Solubility decreases drastically as the compound converts to its free base form (neutral secondary amine), which may precipitate or oil out depending on concentration.[2][3][4]

Organic Solvent Compatibility:

-

Protophilic Solvents (DMSO, DMF): Highly soluble.[2][3][4] Suitable for stock solutions (> 100 mM).[2][3][4]

-

Alcohols (Methanol, Ethanol): Moderately soluble; solubility increases with temperature.[2][3][4]

-

Non-polar (Hexane, Toluene): Insoluble.[2][3][4] Useful as anti-solvents for recrystallization.[2][3][4]

Experimental Protocol: Thermodynamic Solubility Determination This protocol ensures equilibrium saturation, superior to kinetic estimates.[3]

-

Preparation: Weigh 20 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of buffer (pH 2.0, 7.4, or 10.0).

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter supernatant using a 0.22 µm PVDF membrane (avoid nylon which may bind amides).[2][3][4]

-

Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

Visualization: Solubility & Processing Logic

Caption: Solubility decision tree highlighting pH-dependent behavior and solvent compatibility for extraction vs. dissolution.

Stability Assessment

The stability profile is governed by two primary vectors: Amide Hydrolysis and Amine Oxidation .[2][4]

A. Hydrolytic Stability (Amide Bond) The N-propyl amide bond is generally robust but susceptible to hydrolysis under extreme conditions.[2][3][4]

-

Acidic Stress (0.1 M HCl): Stable at RT. Hydrolysis to piperidine-4-carboxylic acid and propylamine occurs only at elevated temperatures (> 80°C).[1][2][3]

-

Basic Stress (0.1 M NaOH): Moderate risk.[2][3][4] The amide can hydrolyze to the carboxylate, especially if heated.[2][4]

-

Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.[2][4]

B. Oxidative Stability (Piperidine Ring)

-

Risk: Secondary amines are prone to oxidation to N-oxides or imines upon prolonged exposure to air/light.[1][2][3][4]

-

Mitigation: The HCl salt form protects the nitrogen lone pair, significantly enhancing oxidative stability compared to the free base.[2][4]

C. Solid-State Stability

Experimental Protocol: Forced Degradation (Stress Testing) Standardized per ICH Q1A guidelines.

-

Acid Hydrolysis: Dissolve to 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Dissolve to 1 mg/mL in 1N NaOH. Heat at 60°C for 4 hours.

-

Oxidation: Dissolve to 1 mg/mL in 3% H₂O₂. Incubate at RT for 24 hours.

-

Analysis: Neutralize samples and analyze via LC-MS to detect degradation products (e.g., mass shift +16 Da for N-oxide, or cleavage products).

Visualization: Degradation Pathways

Caption: Primary degradation pathways. Hydrolysis yields the carboxylic acid; oxidation is suppressed in the salt form.

Handling and Storage Recommendations

Based on the stability profile, the following protocols are recommended to maintain compound integrity (>98% purity) for long-term storage.

-

Storage Conditions: Store at -20°C for long term; 2-8°C is acceptable for active use (weeks). Keep in a desiccator.

-

Handling: Use a glove box or work quickly in ambient air due to potential hygroscopicity.[2][3][4]

-

Reconstitution: Prepare fresh stock solutions in DMSO or water. Do not store aqueous solutions for > 1 month even at 4°C.[2][3]

References

-

PubChem. N-propylpiperidine-4-carboxamide Hydrochloride - Compound Summary.[1][2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4]

Sources

- 1. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-propylpiperidine-4-carboxamide hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 4. Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical [benchchem.com]

- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of N-propylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the essential safety and handling protocols for N-propylpiperidine-4-carboxamide hydrochloride. As a novel compound within the piperidine carboxamide class, specific safety and toxicological data are not extensively documented. Therefore, this guide synthesizes established best practices for handling structurally related piperidine derivatives and hydrochloride salts to establish a robust framework for risk mitigation. The following sections will detail hazard identification, exposure control, personal protective equipment, safe handling and storage procedures, and emergency response protocols. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the rationale for the prescribed safety measures.

Introduction and Chemical Identity

N-propylpiperidine-4-carboxamide hydrochloride is a chemical compound featuring a piperidine ring, a foundational structure in many pharmaceuticals. The inherent basicity of the piperidine nitrogen is a key feature, often crucial for interactions with biological targets. The N-propyl group influences the molecule's lipophilicity, which can affect its pharmacokinetic and pharmacodynamic properties. The carboxamide group at the 4-position is a critical functional group that can participate in hydrogen bonding. This guide will address the safety considerations arising from this specific combination of structural motifs.

Table 1: Chemical Identification

| Property | Value | Source |

| IUPAC Name | N-propylpiperidine-4-carboxamide hydrochloride | - |

| CAS Number | 200267-73-8 (for free base) | Benchchem[1] |

| Molecular Formula | C₉H₁₉ClN₂O | - |

| Molecular Weight | 206.71 g/mol | - |

Hazard Identification and Classification

Primary Hazards:

-

Corrosive Effects: Based on data for piperidine and its derivatives, this compound is anticipated to be corrosive to the skin and eyes.[3] Direct contact can cause severe burns and irreversible eye damage.[3]

-

Acute Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[4] By extension, N-propylpiperidine-4-carboxamide hydrochloride should be handled with the assumption of oral toxicity. Inhalation and dermal toxicity are also potential routes of exposure with harmful effects.[3]

-

Irritation: The compound is likely to be a skin and respiratory irritant.[5] Dust or aerosols may cause irritation to the respiratory tract.[5]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to ensuring the safety of laboratory personnel.

Engineering Controls

The primary line of defense is to minimize exposure through effective engineering controls.

-

Ventilation: All handling of N-propylpiperidine-4-carboxamide hydrochloride should be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory for any procedures that may generate dust, aerosols, or vapors.[6] The fume hood provides a physical barrier and containment in the event of a spill.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are critical to prevent direct contact.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent being used. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4]

-

Lab Coat: A buttoned lab coat must be worn at all times.

-

Protective Clothing: For larger scale operations, a chemical-resistant apron or a full protective suit may be necessary.[2]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

Caption: Personal Protective Equipment Workflow.

Hygiene Practices

-

Avoid all contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]

-

Location: Store in a cool, dry, and designated area away from incompatible materials such as strong oxidizing agents.[2]

-

Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures

A clear and practiced emergency plan is crucial for responding effectively to incidents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill and Leak Response

-

Evacuation: Evacuate the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills of solid material, carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.[7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[2]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Sources

Technical Monograph: N-Propylpiperidine-4-Carboxamide Hydrochloride

This guide serves as a definitive technical monograph on N-propylpiperidine-4-carboxamide hydrochloride , a critical isonipecotamide scaffold used extensively in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators.[1][2]

CAS Registry Number: 1220036-87-2 (HCl Salt) | Free Base CAS: 200267-73-8

Molecular Formula: C

Executive Summary & Structural Disambiguation

In the high-throughput synthesis of pharmaceutical libraries, N-propylpiperidine-4-carboxamide functions as a versatile "amine handle" building block.[1][2] Its structure consists of a piperidine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen bears a propyl chain.[1][2][3]

Critical Structural Distinction: Researchers must distinguish this compound from its regioisomer, 1-propylpiperidine-4-carboxamide (CAS 292080-51-4).[1][2]

-

Target Molecule (Subject of this guide): Propyl group is on the amide nitrogen.[1][2] The piperidine nitrogen is a secondary amine (nucleophilic).[1][2]

-

Regioisomer: Propyl group is on the piperidine nitrogen.[1][2] The amide is primary.[1][2]

This guide focuses on the amide-N-propyl variant (CAS 1220036-87-2), which is valued for its free secondary amine, allowing it to serve as a scaffold for core derivatization in drug discovery.[1][2]

Chemical Identity & Physicochemical Profile[4][5][6][7][8]

| Property | Specification | Mechanistic Implication |

| IUPAC Name | N-propylpiperidine-4-carboxamide hydrochloride | Defines the propyl-amide connectivity.[1][2] |

| SMILES | CCCNC(=O)C1CCNCC1.Cl | Confirms free piperidine nitrogen for derivatization.[1][2] |

| pKa (Calc.) | ~10.8 (Piperidine NH) | Highly basic; exists as a cation at physiological pH.[1][2] |

| LogP (Free Base) | ~0.5 - 0.8 | Low lipophilicity aids in maintaining water solubility of complex ligands.[1][2] |

| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Critical for receptor binding pocket interactions.[1][2] |

| Solubility | High in Water, DMSO, MeOH | Ideal for aqueous-phase biological assays.[1][2] |

Synthesis & Manufacturing Methodology

The synthesis of N-propylpiperidine-4-carboxamide hydrochloride is a self-validating protocol relying on orthogonal protection strategies to ensure regioselectivity.[1][2] The standard industrial route utilizes Boc-isonipecotic acid as the starting material.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]

Figure 1: Orthogonal synthesis pathway ensuring regioselective amide formation.

Detailed Experimental Protocol

Objective: Synthesis of N-propylpiperidine-4-carboxamide HCl on a 10g scale.

Step 1: Amide Coupling

-

Dissolution: Dissolve N-Boc-isonipecotic acid (10.0 g, 43.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

-

Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Addition: Add Propylamine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) dropwise.[1]

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Wash with 1M citric acid (removes unreacted amine), saturated NaHCO

, and brine. Dry organic layer over MgSO-

Checkpoint: Verify Intermediate via LC-MS (M+H = ~271 Da).[1]

-

Step 2: Boc-Deprotection & Salt Formation [1][2]

-

Solubilization: Dissolve the crude intermediate in minimal 1,4-dioxane or MeOH.

-

Acidolysis: Add 4M HCl in dioxane (10 eq) slowly at 0°C.

-

Precipitation: Stir at room temperature for 2-4 hours. The product will precipitate as a white solid.[1][2]

-

Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove residual HCl.[1][2]

-

Drying: Dry under high vacuum at 40°C for 24 hours.

Applications in Drug Discovery[1][6][9]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs).[1] The piperidine nitrogen serves as the attachment point for diverse pharmacophores.

Reactivity & Derivatization Logic[1][2]

The free secondary amine allows for three primary synthetic transformations, enabling rapid library generation:

Figure 2: Divergent synthesis capabilities of the scaffold.

Case Studies in Pharmacology[1][2]

-

Muscarinic Antagonists: The 4-carboxamide piperidine motif mimics the acetylcholine structure.[1][2] Derivatizing the piperidine nitrogen with bulky lipophilic groups (e.g., diphenylmethyl) creates high-affinity M3 receptor antagonists.[1]

-

Kinase Inhibition (CDK/GSK3): As seen in compounds like AT7519 analogs, the piperidine ring acts as a solubilizing group that projects into the solvent-exposed region of the kinase ATP pocket, while the amide forms hydrogen bonds with the hinge region or gatekeeper residues [1].[1][2]

-

Pain Management: Structural analogs are investigated as non-opioid analgesics, where the N-propyl amide mimics the lipophilic tail of local anesthetics, but the piperidine core provides a distinct metabolic profile.[1]

Analytical Profiling & Quality Control

To ensure data integrity in biological assays, the purity of the hydrochloride salt must be verified.[1]

| Method | Diagnostic Signal | Acceptance Criteria |

| 1H NMR (D2O) | Integral ratio of Propyl:Piperidine matches 7:[1][2]9. No Boc peaks ( | |

| LC-MS | M+H peak at 171.15 Da (Free base mass).[1][2] | Single peak >98% area.[1][2][4][5] Absence of dimer impurities.[1][2] |

| Chloride Content | Titration with AgNO | 16.5% - 17.5% w/w (Theoretical: 17.1%).[1][2] |

| Water Content | Karl Fischer Titration.[1][2] | < 1.0% (Product is hygroscopic; store in desiccator).[1][2] |

Handling and Stability

-

Storage: Store at -20°C in a sealed container. The HCl salt is hygroscopic; exposure to ambient moisture will lead to deliquescence, complicating stoichiometry in subsequent reactions.[1]

-

Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

-

Stability: Stable in solid state for >2 years if kept dry.[1][2] In solution (water/DMSO), use within 24 hours to prevent slow hydrolysis of the amide (though relatively stable compared to esters).[1]

References

-

PubChemLite. (2025).[1][2] N-propylpiperidine-4-carboxamide hydrochloride Compound Summary. University of Luxembourg.[1][2][5] Link[1][2]

-

Sigma-Aldrich. (2025).[1][2] 4-Piperidinecarboxamide derivatives and CDK Inhibitor Scaffolds. Merck KGaA.[1][2] Link

-

BLD Pharm. (2025).[1][2] Product Analysis: N-Propylpiperidine-4-carboxamide. BLD Pharmatech.[1][2] Link

-

ChemicalBook. (2025).[1][2] N-Propyl-4-piperidinecarboxamide hydrochloride Properties and CAS Data. Link

-

Google Patents. (2002).[1][2] WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists.[1][2] (Demonstrates the use of piperidine-4-carboxamide scaffolds in GPCR ligand synthesis). Link

Sources

- 1. 62124-31-6|1-(2-Chloroethyl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. 2749920-95-2|1-(Cyclopropylmethyl)piperidine-4-carbohydrazide|BLD Pharm [bldpharm.com]

- 3. PubChemLite - C9H18N2O - Explore [pubchemlite.lcsb.uni.lu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - N-propylpiperidine-4-carboxamide hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

N-Propylpiperidine-4-carboxamide Hydrochloride: A Privileged Scaffold for Kinase Inhibitor Discovery

Topic: N-Propylpiperidine-4-carboxamide Hydrochloride in Kinase Inhibitor Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

In the landscape of kinase inhibitor discovery, the 1-propylpiperidine-4-carboxamide moiety (typically supplied as the hydrochloride salt, C9H18N2O·HCl ) represents a high-value pharmacophore rather than a standalone therapeutic agent. It functions as a versatile "tail" or "solvent-front" binding element, frequently incorporated into ATP-competitive inhibitors targeting Anaplastic Lymphoma Kinase (ALK) , Cyclin-Dependent Kinases (CDKs) , and Rho-associated kinases (ROCK) .

This guide details the technical application of N-propylpiperidine-4-carboxamide hydrochloride in Fragment-Based Drug Discovery (FBDD). We explore its physicochemical profile, its structural role in modulating solubility and selectivity, and provide validated protocols for its chemical incorporation and biological evaluation.

Chemical & Pharmacological Profile

Structural Analysis

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a propyl group and at the C-4 position with a primary carboxamide.

-

IUPAC Name: 1-propylpiperidine-4-carboxamide hydrochloride

-

Molecular Formula: C

H -

Molecular Weight: 206.71 g/mol (salt), 170.25 g/mol (free base)

-

Solubility: Highly soluble in water and DMSO (>50 mM), making it ideal for high-concentration fragment screening.

Mechanistic Role in Kinase Inhibition

When integrated into a larger inhibitor architecture (e.g., linked to a heteroaryl hinge-binder), this scaffold serves three critical functions:

-

Solvent Front Interaction: The piperidine ring projects into the solvent-exposed region of the kinase ATP pocket, improving the pharmacokinetic (PK) profile by enhancing solubility.

-

Hydrogen Bonding Network: The C-4 carboxamide group (

) acts as a dual H-bond donor/acceptor. It frequently interacts with conserved aspartate or glutamate residues near the DFG motif or the ribose-binding pocket. -

Hydrophobic Filling: The N-propyl group provides a specific steric bulk that can occupy small hydrophobic sub-pockets (e.g., the "gatekeeper" region or allosteric pockets), improving selectivity against homologous kinases.

Quantitative Physicochemical Data

The following table summarizes the core properties relevant to medicinal chemistry optimization.

| Property | Value | Implication for Drug Design |

| cLogP | ~0.8 (Free Base) | Optimal lipophilicity for CNS penetration and membrane permeability. |

| TPSA | 55.1 Ų | Well within the "Rule of 3" for fragments; allows room for linker attachment. |

| pKa (Piperidine N) | ~9.2 | Predominantly protonated at physiological pH; forms ionic interactions with acidic residues (e.g., Asp/Glu). |

| H-Bond Donors | 2 | Critical for anchoring the tail in the solvent interface. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

Experimental Protocols

Chemical Synthesis: Coupling to a Kinase Core

Objective: To synthesize a prototype kinase inhibitor by coupling 1-propylpiperidine-4-carboxamide to a 2-chloropyrimidine core (a common hinge-binding scaffold).

Reaction Type: Nucleophilic Aromatic Substitution (S

Correction for this Protocol: In many ALK/CDK inhibitors, the piperidine is attached to the core via the ring nitrogen. However, since our starting material is 1-propyl -piperidine, the ring nitrogen is blocked. Therefore, the primary amide (CONH

Materials

-

Fragment: 1-propylpiperidine-4-carboxamide HCl (1.0 eq)

-

Core: 4-chloro-2-(pyridin-3-yl)pyrimidine (1.0 eq)

-

Catalyst: Pd

(dba) -

Base: Cs

CO -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Preparation: In a glovebox or under nitrogen, charge a microwave vial with the aryl chloride core (1.0 mmol), 1-propylpiperidine-4-carboxamide HCl (1.0 mmol), and Cs

CO -

Catalyst Addition: Add Pd

(dba) -

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial and purge with N

for 5 minutes. -

Reaction: Heat the reaction mixture to 100°C for 12 hours.

-

Checkpoint: Monitor reaction progress via LC-MS (Target mass = Core + Fragment - HCl).

-

-

Work-up: Filter the mixture through a Celite pad to remove inorganic salts and palladium residues. Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).

-

Validation: Verify structure via

H-NMR and HRMS.

Biological Validation: ADP-Glo Kinase Assay

Objective: To determine the IC

Reagents

-

Kinase: Recombinant Human ALK (active).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

Detection: Promega ADP-Glo™ Kinase Assay Kit.

-

Buffer: 40 mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA, 50 μM DTT.

Protocol

-

Compound Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer (final DMSO < 1%).

-

Enzyme Reaction:

-

Add 2 μL of ALK enzyme (0.5 ng/μL) to a 384-well white solid-bottom plate.

-

Add 1 μL of compound dilution. Incubate for 10 min at RT (allows thermodynamic equilibrium).

-

Initiate reaction by adding 2 μL of ATP/Substrate mix (10 μM ATP final).

-

Incubate at RT for 60 minutes.

-

-

ADP Detection:

-

Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Data Analysis: Measure luminescence (RLU) on a plate reader. Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a non-linear regression model (Sigmoidal Dose-Response) to extract IC

.

Visualizations

Synthesis Workflow: Fragment-to-Lead

The following diagram illustrates the logical flow of incorporating the N-propylpiperidine-4-carboxamide scaffold into a drug candidate.

Caption: Workflow for coupling the N-propylpiperidine-4-carboxamide fragment to a kinase core.

ALK Signaling Pathway & Inhibition Point

This diagram contextualizes where the inhibitor acts within the cellular signaling cascade, specifically for ALK-driven cancers.

Caption: ALK signaling cascade showing the ATP-competitive inhibition point of piperidine derivatives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. PubChem.[1][2] Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[3] Journal of Medicinal Chemistry.[3] Available at: [Link]

Sources

- 1. Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | C17H29ClN2O2 | CID 6918111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-propylpiperidine-4-carboxamide Analogs

Authored for Drug Discovery & Development Professionals

Abstract

The N-propylpiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active agents. Its inherent structural rigidity and capacity for multi-point functionalization make it an ideal starting point for developing potent and selective modulators of various biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and opioid receptors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this chemical class. We will dissect the synthetic rationale, explore the impact of targeted structural modifications on biological activity, and detail the self-validating experimental protocols required to profile these analogs effectively. This document is intended to serve as a practical, field-proven resource for researchers engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

The N-propylpiperidine-4-carboxamide Scaffold: A Chemist's Perspective

Core Structure and Strategic Importance

The N-propylpiperidine-4-carboxamide scaffold consists of three key regions amenable to chemical modification, which forms the basis of any SAR campaign:

-